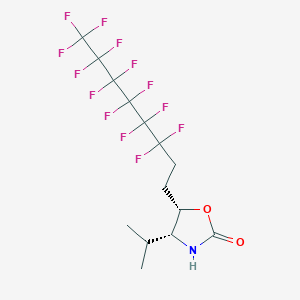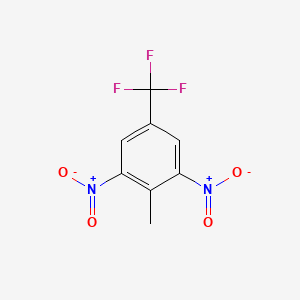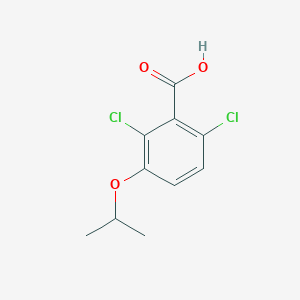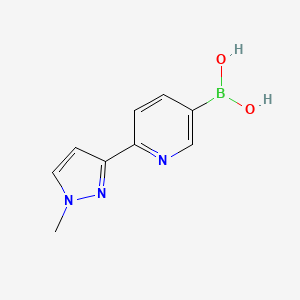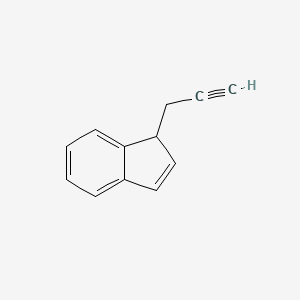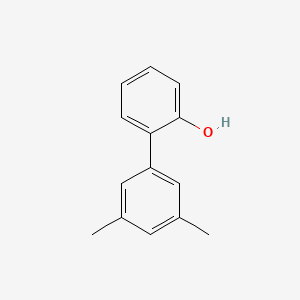![molecular formula C9H8F3N B6321344 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene CAS No. 1858256-90-2](/img/structure/B6321344.png)
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene (TFMCB) is an organic compound belonging to the class of bicyclic compounds. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. TFMCB is a versatile reagent in organic synthesis, with a wide range of applications in the field of medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene is widely used as a reagent in organic synthesis. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as pyridines, indoles, and quinolines. It is used in the synthesis of peptides, peptidomimetics, and other biologically active molecules.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene is still not fully understood. However, it is believed that the reaction is initiated by the nucleophilic attack of the trifluoromethyl isocyanide on the 1,3-dichloro-2-methyl-1-propene, resulting in the formation of a cyclic intermediate. This intermediate is then attacked by the base, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene are still not fully understood. However, studies have shown that it can act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it can also act as an antioxidant and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene in lab experiments include its low cost, its high reactivity, and its stability in air. It is also relatively non-toxic and has a low odor. However, there are some limitations to using 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene in lab experiments. It is sensitive to light and moisture, and it can react with other compounds in the presence of heat or acid.
Orientations Futures
There are several potential future directions for research on 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene. These include further investigations into its mechanism of action and biochemical and physiological effects, as well as its use in the synthesis of other compounds. Additionally, further research could be conducted on its potential applications in the field of medicinal chemistry and organic synthesis. Other potential areas of research include its use as an inhibitor of enzymes, and its potential as an antioxidant.
Méthodes De Synthèse
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene is synthesized from the reaction of trifluoromethyl isocyanide and 1,3-dichloro-2-methyl-1-propene. The reaction is carried out in an inert atmosphere of nitrogen or argon at a temperature of 40 to 50°C. The reaction is carried out in the presence of a catalytic amount of a base such as sodium hydride or potassium carbonate. The reaction is usually complete within 1-2 hours.
Propriétés
IUPAC Name |
2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8(5-13)4-6-1-2-7(8)3-6/h1-2,6-7H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXWRWPSMVWEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





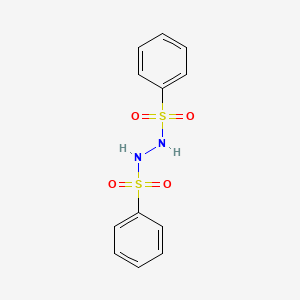
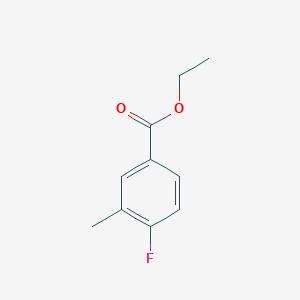
![1,1-Dimethyl-2-oxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B6321296.png)
